![molecular formula C5H5Cl2NO B3150853 4-Chloro-5-(chloromethyl)-3-methylisoxazole CAS No. 69711-41-7](/img/structure/B3150853.png)
4-Chloro-5-(chloromethyl)-3-methylisoxazole
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the synthesis .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties .Scientific Research Applications
- Chlorinated compounds have been extensively studied for their pharmaceutical potential. Over 250 FDA-approved chlorine-containing drugs are already available, and more are in pre-clinical trials .
- Researchers have synthesized chlorine-containing heterocyclic compounds, including isoxazoles, as diverse biological agents and drugs. These compounds hold promise for treating various diseases, such as meningitis, cholera, and bacterial skin infections .
- Studies have explored the antibacterial and antifungal effects of 4-Chloro-5-(chloromethyl)-3-methylisoxazole, potentially leading to novel therapeutic agents .
- Researchers have explored derivatives of 4-Chloro-5-(chloromethyl)-3-methylisoxazole as potential anti-inflammatory drugs .
- Cu(II) and Ni(II) complexes of related imidazole thiosemicarbazone derivatives have been synthesized and characterized, highlighting their potential applications in coordination chemistry .
Medicinal Chemistry and Drug Discovery
Antimicrobial Properties
Anti-inflammatory Agents
Metal Complexes and Coordination Chemistry
Quinoline Derivatives and Therapeutic Potential
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-5-(chloromethyl)-3-methyl-1,2-oxazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2NO/c1-3-5(7)4(2-6)9-8-3/h2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEOGOUWHWPXRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Cl)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(chloromethyl)-3-methylisoxazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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